REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[OH:1][CH2:2][c:3]1[c:4]([CH2:12][CH2:13][OH:14])[cH:5][c:6]([N+:9]([O-:10])=[O:11])[cH:7][cH:8]1>>[OH:1][CH2:2][c:3]1[c:4]([CH2:12][CH2:13][OH:14])[cH:5][c:6]([NH2:9])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CO)c(CCO)c1
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Name
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Type
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product
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Smiles
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Nc1ccc(CO)c(CCO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |